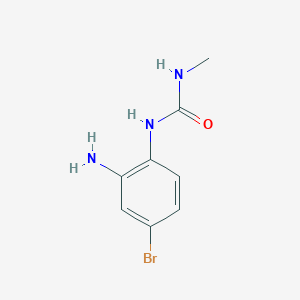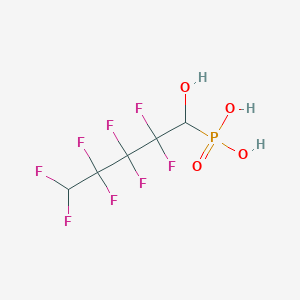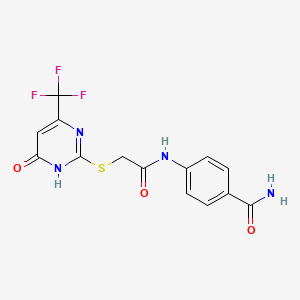
1-(2-Amino-4-bromophenyl)-3-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Amino-4-bromophenyl)ethanone” is a compound with the molecular formula C8H8BrNO . It’s a solid substance and should be stored in a dark place, sealed in dry, at 2-8°C .
Molecular Structure Analysis
The InChI code for “1-(2-Amino-4-bromophenyl)ethanone” is 1S/C8H8BrNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3 .
Physical And Chemical Properties Analysis
“1-(2-Amino-4-bromophenyl)ethanone” has a molecular weight of 214.06 . It’s a solid substance and should be stored in a dark place, sealed in dry, at 2-8°C .
Aplicaciones Científicas De Investigación
Crystallography and Material Science
The study by Kang et al. (2015) on the crystal structure of metobromuron, a phenylurea herbicide, showcases the importance of "1-(2-Amino-4-bromophenyl)-3-methylurea" in understanding the molecular configuration, hydrogen bonding, and weak interactions that contribute to the stability and properties of such compounds. This research highlights the compound's role in forming a two-dimensional network extending parallel to (101) through N—H⋯O and C—H⋯O hydrogen bonds, along with weak C—H⋯π interactions (Kang, Kim, Kwon, & Kim, 2015).
Synthesis of Heterocyclic Compounds
Research on the reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea under mildly basic conditions by Kammel et al. (2015) demonstrates the compound's versatility in organic synthesis. This work presents a pathway to novel heterocyclic compounds through Eschenmoser coupling reactions, ring transformations, and dimerizations, indicating the potential for developing new pharmaceuticals and materials (Kammel, Tarabová, Růžičková, & Hanusek, 2015).
Antimicrobial Applications
El‐Wahab et al. (2015) synthesized new antimicrobial additives based on pyrimidine derivatives, including "1-(2-Amino-4-bromophenyl)-3-methylurea," for use in polyurethane varnishes and printing inks. Their study confirms the compound's role in enhancing the antimicrobial efficacy of coatings, suggesting its potential in protecting surfaces against microbial contamination (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Chemical Synthesis and Drug Development
The work by Potkin et al. (2007) on the reactions of 1-aryl-2-bromo-3,4,4-trichlorobut-3-en-1-ones explores the compound's applications in chemical synthesis, leading to derivatives with potential therapeutic uses. This study demonstrates the reactivity and versatility of "1-(2-Amino-4-bromophenyl)-3-methylurea" in producing a variety of chemical structures, which could be further explored for drug development (Potkin, Petkevich, & Kurman, 2007).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds such as 4-(4-bromophenyl)-thiazol-2-amine derivatives have been evaluated for their in vitro antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .
Mode of Action
It’s worth noting that bromophenols, which are structurally similar, may react via sn1 or sn2 pathways depending on the substitution at the benzylic position .
Biochemical Pathways
Similar compounds have been used in the preparation of (aryl)oxadiazolobenzoxazinones via suzuki-miyaura reaction, copper-catalyzed oxidative amination of benzoxazoles and related azoles via c-h and c-n bond activation .
Pharmacokinetics
Similar compounds have shown promising adme properties .
Result of Action
Similar compounds have shown promising antimicrobial activity and anticancer activity .
Propiedades
IUPAC Name |
1-(2-amino-4-bromophenyl)-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c1-11-8(13)12-7-3-2-5(9)4-6(7)10/h2-4H,10H2,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSYGQSQHVRYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=C(C=C(C=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-4-bromophenyl)-3-methylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide](/img/structure/B2924389.png)

![N-(2,4-dimethoxybenzyl)-2-(6-ethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-b][1,4]thiazin-1-yl)acetamide](/img/structure/B2924392.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2924396.png)




![(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2924402.png)

![Tert-butyl 8-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2924406.png)